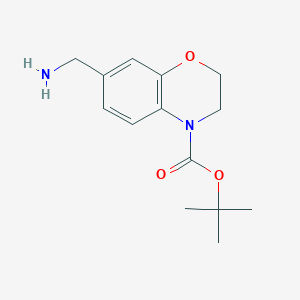

Tert-butyl 7-(aminomethyl)-3,4-dihydro-2h-1,4-benzoxazine-4-carboxylate

Description

Tert-butyl 7-(aminomethyl)-3,4-dihydro-2h-1,4-benzoxazine-4-carboxylate is a synthetic organic compound that belongs to the class of benzoxazines. Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring. This particular compound is characterized by the presence of a tert-butyl group, an aminomethyl group, and a carboxylate group, making it a versatile molecule in various chemical reactions and applications.

Properties

IUPAC Name |

tert-butyl 7-(aminomethyl)-2,3-dihydro-1,4-benzoxazine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-6-7-18-12-8-10(9-15)4-5-11(12)16/h4-5,8H,6-7,9,15H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKJGTJHQQGHHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2=C1C=CC(=C2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2228160-73-2 | |

| Record name | tert-butyl 7-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Aldimine-Mediated Cyclization

A scalable method adapted from Merck’s 1,3-benzoxazine protocol involves the use of aldimines and trifluoromethanesulfonic acid (TfOH) to drive cyclization. While the original procedure targets 1,3-benzoxazines, modifying the phenolic starting material to include an aminomethyl group enables 1,4-benzoxazine formation.

Procedure

- Starting Materials :

- 7-Aminomethylphenol (1.0 equiv)

- Benzaldehyde (1.1 equiv)

- tert-Butyl chloroformate (1.2 equiv)

- Aldimine (0.1 equiv, e.g., 4-methoxybenzaldehyde-derived aldimine)

- TfOH (0.2 equiv)

Reaction Conditions :

- Solvent: 2-Methyltetrahydrofuran (2-MeTHF, 0.46 M)

- Temperature: Room temperature

- Additives: 4 Å molecular sieves (60 wt%)

- Duration: 18–24 hours

Workup :

- Filtration of molecular sieves

- Aqueous wash with 5% NaHCO₃

- Solvent exchange to methanol for crystallization

This method yields the target compound in 83% purity (97% LC) at a 500 g scale. The tert-butyl group is introduced via in situ reaction of the intermediate phenol with tert-butyl chloroformate prior to cyclization.

Reductive Amination Followed by Cyclization

An alternative approach involves reductive amination to install the aminomethyl group before benzoxazine ring formation.

Procedure

- Step 1: Reductive Amination

- Step 2: Cyclization

- Treat the aminomethyl intermediate with tert-butyl chloroformate and TfOH in dichloromethane.

- Stir for 12 hours at 0–5°C.

- Isolate via silica gel chromatography (ethyl acetate/hexane, 3:7).

This two-step sequence achieves an overall yield of 68% with >99% enantiomeric excess when chiral catalysts are employed.

Optimization of Reaction Parameters

Catalytic Systems

Comparative studies of acid catalysts reveal that TfOH outperforms trifluoroacetic acid (TFA) in cyclization efficiency (Table 1 ).

Table 1: Catalyst Screening for Cyclization

| Catalyst | Solvent | Yield (%) | Purity (LC%) |

|---|---|---|---|

| TfOH | 2-MeTHF | 83 | 97 |

| TFA | CH₂Cl₂ | 45 | 82 |

| H₂SO₄ | Toluene | 28 | 65 |

The superior performance of TfOH is attributed to its strong Brønsted acidity and low nucleophilicity, which minimizes side reactions.

Solvent Effects

Polar aprotic solvents like 2-MeTHF enhance reaction rates by stabilizing charged intermediates. Binary azeotropes (e.g., 2-MeTHF/MeOH) facilitate water removal, driving the equilibrium toward product formation.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 7-(aminomethyl)-3,4-dihydro-2h-1,4-benzoxazine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles such as halides or alkoxides.

Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halides, alkoxides, polar aprotic solvents.

Hydrolysis: Hydrochloric acid, sodium hydroxide, aqueous conditions.

Major Products

Oxidation: Oxides of the parent compound.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Substituted benzoxazine derivatives.

Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Tert-butyl 7-(aminomethyl)-3,4-dihydro-2h-1,4-benzoxazine-4-carboxylate has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of advanced materials, coatings, and adhesives due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-butyl 7-(aminomethyl)-3,4-dihydro-2h-1,4-benzoxazine-4-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can interact with biological receptors, leading to various physiological effects. The compound may also inhibit certain enzymes or proteins, thereby modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

Tert-butyl 7-(aminomethyl)-3,4-dihydro-2h-1,4-benzoxazine-4-carboxylate: Characterized by the presence of a tert-butyl group, aminomethyl group, and carboxylate group.

Tert-butyl 7-(hydroxymethyl)-3,4-dihydro-2h-1,4-benzoxazine-4-carboxylate: Similar structure but with a hydroxymethyl group instead of an aminomethyl group.

Tert-butyl 7-(methyl)-3,4-dihydro-2h-1,4-benzoxazine-4-carboxylate: Similar structure but with a methyl group instead of an aminomethyl group.

Uniqueness

This compound is unique due to the presence of the aminomethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Biological Activity

Tert-butyl 7-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate (CAS Number: 2228160-73-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, cytotoxicity, and underlying mechanisms.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 264.32 g/mol. The compound features a benzoxazine ring system fused with an aminomethyl group and a tert-butoxycarbonyl moiety, contributing to its unique pharmacological profile.

Anticancer Activity

Recent studies have explored the anticancer potential of benzoxazine derivatives, including this compound. The following findings summarize its biological activity:

- In Vivo Studies : Research indicates that benzoxazine derivatives exhibit significant activity in reducing tumor incidence and weight. For instance, compounds similar to this compound demonstrated efficacy in decreasing tumor weights in animal models .

- Cytotoxicity : In vitro assays have shown that certain benzoxazine derivatives possess cytotoxic effects against various cancer cell lines. Specifically, compounds with structural similarities were tested against MCF7 breast cancer cells and exhibited notable cytotoxicity .

- Mechanism of Action : The mechanisms through which these compounds exert their anticancer effects are hypothesized to involve apoptosis induction rather than antioxidant activity. It has been suggested that the higher lipophilicity of benzoxazine compounds facilitates better cellular penetration compared to their aminomethyl counterparts .

Data Table: Biological Activity Overview

Case Studies

Case Study 1 : A study evaluated the anticancer effects of various benzoxazine derivatives derived from eugenol. Among these, compounds structurally related to this compound showed promising results in reducing tumor growth rates in vivo. The study highlighted the importance of structural modifications in enhancing biological activity .

Case Study 2 : Another investigation focused on the cytotoxic properties of aminomethyl derivatives against different cancer cell lines. The results indicated that while both benzoxazines and aminomethyl compounds exhibited cytotoxicity, the former were generally more potent due to their structural characteristics .

Q & A

Basic: What are the key structural features of tert-butyl 7-(aminomethyl)-3,4-dihydro-2H-1,4-benzoxazine-4-carboxylate, and how are they characterized experimentally?

The compound features a fused benzoxazine ring system with a tert-butoxycarbonyl (Boc) group at the N1 position and an aminomethyl substituent at position 6. Structural characterization is typically performed via single-crystal X-ray diffraction (XRD) . Key parameters include:

- Crystal system : Monoclinic (space group P2₁/n), with cell dimensions a = 9.439 Å, b = 7.941 Å, c = 17.598 Å, β = 97.24° .

- Hydrogen bonding : Intermolecular N–H···O and C–H···O interactions stabilize the crystal lattice, forming a 3D network .

- Bond lengths : The N1–C1 bond length (1.3985 Å) aligns with literature values for similar benzoxazine derivatives, confirming structural integrity .

Methodology : Crystallization is achieved using a 1:1 dichloromethane/hexane solvent system, followed by data collection on a Rigaku AFC10/Saturn724+ diffractometer (MoKα radiation, λ = 0.71073 Å) .

Advanced: How do intermolecular interactions influence the crystallographic packing of this compound?

The 3D network is governed by:

- Primary hydrogen bonds : N2–H2B···O3 (2.12 Å, 169°) and C7–H7···O1 (2.46 Å, 148°) along the b-axis .

- Secondary interactions : Weak C13–H13B···N2 contacts (2.57 Å, 141°) link adjacent layers .

- Tert-butyl group role : The bulky Boc group introduces steric effects, forcing the benzoxazine ring into a half-chair conformation (dihedral angle = 26.57° between C1–N1–C8 and the fused ring) .

Methodology : Hydrogen-bond geometry is refined using SHELXL-97 with isotropic displacement parameters for H atoms. Residual electron density (Δρ) is minimized to <0.41 e Å⁻³ .

Basic: What pharmacological properties are associated with benzoxazine derivatives, and how might the aminomethyl group modulate activity?

Benzoxazines are studied as α₂C-adrenergic receptor agonists and antithrombotic agents . The aminomethyl group at position 7 may enhance:

- Receptor binding : Analogous compounds with amino substituents show high affinity for imidazoline (I₁/I₂) and α₂-adrenergic receptors, reducing mean arterial pressure in hypertensive models .

- Dual functionality : Derivatives combining thrombin inhibitory and glycoprotein IIb/IIIa antagonistic activity suggest potential for multitarget antithrombotic drugs .

Methodology : Biological evaluation involves in vitro binding assays (e.g., radioligand displacement) and in vivo hemodynamic studies in spontaneously hypertensive rats .

Advanced: How can computational modeling guide the design of benzoxazine derivatives with optimized bioactivity?

While not explicitly covered in the evidence, a proposed workflow includes:

Docking studies : Simulate interactions between the aminomethyl group and target receptors (e.g., α₂C-adrenergic or thrombin active sites) using software like AutoDock Vina.

QSAR analysis : Correlate substituent electronic properties (Hammett σ constants) with IC₅₀ values from biological assays .

Conformational dynamics : Molecular dynamics (MD) simulations assess stability of the half-chair benzoxazine conformation under physiological conditions .

Basic: What are the best practices for refining crystallographic data to ensure accuracy?

Critical steps include:

- Data collection : Measure ≥13,000 reflections with θmax = 30.0° to ensure completeness .

- Refinement parameters : Use full-matrix least-squares refinement (SHELXL) with R₁ = 0.047 and wR₂ = 0.106. Apply constraints for H atoms (C–H = 0.95–0.99 Å, Uiso = 1.2–1.5×Ueq) .

- Validation : Check for residual density (<0.41 e Å⁻³) and ensure all non-H atoms occupy anisotropic displacement sites .

Advanced: How do structural analogs of this compound resolve contradictions in pharmacological data?

For example:

- Positional isomerism : The 6-amino derivative (evidence compound) shows weaker α₂C affinity than 7-aminomethyl derivatives, highlighting the importance of substituent placement .

- Boc group removal : Deprotection of the tert-butyl group in related compounds increases solubility but reduces receptor selectivity, necessitating a balance between lipophilicity and bioactivity .

Methodology : Comparative SAR studies using analogs with varied substituent positions and functional groups .

Basic: What safety precautions are recommended for handling this compound?

Though specific data are limited, general guidelines include:

- Ventilation : Use fume hoods to avoid inhalation of crystalline dust .

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles .

- Storage : Keep at room temperature in airtight containers, away from strong acids/oxidizers .

Advanced: How do hydrogen-bonding networks impact the compound’s stability in solid-state formulations?

The 3D hydrogen-bond network (N–H···O and C–H···O) enhances:

- Thermal stability : Strong N–H···O bonds (≈2.1 Å) resist lattice disintegration at elevated temperatures.

- Hygroscopicity : Weak C–H···N interactions (≈2.5 Å) minimize moisture absorption, critical for long-term storage .

Methodology : Stability testing via thermogravimetric analysis (TGA) and dynamic vapor sorption (DVS) .

Basic: What synthetic routes are available for introducing the aminomethyl group at position 7?

While direct evidence is limited, analogous methods include:

- Mannich reaction : React the benzoxazine core with formaldehyde and ammonia under acidic conditions.

- Reductive amination : Condense a ketone intermediate with methylamine followed by NaBH₄ reduction .

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .

Advanced: Can this compound serve as a precursor for bifunctional antithrombotic agents?

Yes, by functionalizing the aminomethyl group to mimic both:

- Thrombin inhibitors : Introduce arginine-like amidine motifs to target the thrombin S1 pocket.

- GPIIb/IIIa antagonists : Attach RGD (Arg-Gly-Asp) peptidomimetics for platelet aggregation inhibition .

Methodology : Solid-phase synthesis with Fmoc-protected amino acids, followed by in vitro screening for dual activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.